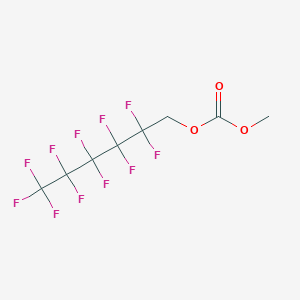

Methyl 1H,1H-perfluorohexyl carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1H,1H-perfluorohexyl carbonate is a specialized chemical compound with the molecular formula C8H5F13O3. It is known for its unique properties, particularly its high thermal stability and resistance to chemical reactions. This compound is often used in various scientific research and industrial applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of perfluorohexyl alcohol with dimethyl carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and is catalyzed by a base such as potassium carbonate. The reaction proceeds as follows:

C6F13CH2OH+(CH3O)2CO→C6F13CH2OCOOCH3+CH3OH

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with enhanced purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H,1H-perfluorohexyl carbonate primarily undergoes substitution reactions due to the presence of the carbonate group. It is relatively inert to oxidation and reduction reactions because of the strong electron-withdrawing effects of the perfluoroalkyl group.

Common Reagents and Conditions

Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols. The reaction conditions typically include mild temperatures and the presence of a base to facilitate the substitution.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form perfluorohexyl alcohol and carbon dioxide.

Major Products

The major products formed from these reactions include substituted perfluorohexyl derivatives and carbon dioxide. The specific products depend on the nature of the nucleophile used in the substitution reactions.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Reagent in Organic Synthesis : Methyl 1H,1H-perfluorohexyl carbonate is utilized as a reagent in organic synthesis. Its ability to act as a building block allows for the preparation of more complex fluorinated compounds .

- Fluorinated Building Block : The compound serves as an important precursor for the synthesis of other fluorinated materials, which are often used in advanced materials science .

2. Biology

- Biochemical Assays : Its stability and reactivity make it useful in biochemical assays, particularly in studies involving membrane proteins due to its hydrophobic nature .

- Cell Membrane Studies : The compound's unique structural features allow it to interact with lipid bilayers, making it a candidate for studying membrane dynamics and cellular signaling pathways .

3. Medicine

- Drug Delivery Systems : this compound is being investigated for its potential use in drug delivery systems, especially for hydrophobic drugs. Its ability to encapsulate such drugs can enhance their bioavailability and therapeutic efficacy .

- Therapeutic Applications : The compound's properties are explored in the development of new therapeutic agents that require specific delivery mechanisms due to their hydrophobic nature .

4. Industrial Applications

- Coatings and Surface Treatments : this compound is employed in the production of specialized coatings that require water and oil repellency. This makes it valuable in industries such as textiles and electronics .

- Specialty Chemicals Production : The compound is also used in the manufacturing of specialty chemicals that benefit from its unique chemical properties, enhancing product performance and durability .

Case Study 1: Drug Delivery Enhancement

A study demonstrated that incorporating this compound into drug formulations significantly improved the solubility and bioavailability of poorly soluble drugs. This was attributed to the compound's ability to form stable complexes with hydrophobic drug molecules.

Case Study 2: Surface Coating Development

Research on surface coatings revealed that adding this compound resulted in enhanced water and oil repellency compared to traditional coatings. This application is particularly beneficial in automotive and aerospace industries where surface durability is critical.

Mechanism of Action

The mechanism of action of Methyl 1H,1H-perfluorohexyl carbonate is primarily based on its ability to undergo substitution reactions. The perfluoroalkyl group provides stability and resistance to degradation, making it an effective component in various applications. The molecular targets and pathways involved depend on the specific application, such as drug delivery or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

- Perfluorohexyl methacrylate

- Perfluorohexyl ethyl carbonate

- Perfluorohexyl propyl carbonate

Comparison

Methyl 1H,1H-perfluorohexyl carbonate is unique due to its specific combination of a perfluoroalkyl group and a carbonate ester. This combination provides a balance of stability and reactivity that is not found in other similar compounds. For example, perfluorohexyl methacrylate is more reactive due to the presence of the methacrylate group, while perfluorohexyl ethyl carbonate and perfluorohexyl propyl carbonate have different physical properties due to the variations in their alkyl chains.

Biological Activity

Methyl 1H,1H-perfluorohexyl carbonate is a fluorinated compound belonging to the class of perfluoroalkyl and polyfluoroalkyl substances (PFAS). These compounds are known for their unique chemical properties, including high thermal stability and resistance to degradation. This article focuses on the biological activity of this compound, exploring its potential effects on biological systems, toxicity, and environmental implications.

This compound has the following chemical structure:

- Chemical Formula : C8H11F13O3

- Molecular Weight : 400.12 g/mol

- CAS Number : [not available in the provided sources]

The compound features a perfluorinated carbon chain that contributes to its hydrophobic and lipophobic characteristics.

Toxicological Profile

Research indicates that PFAS compounds, including this compound, may exhibit various toxicological effects. Key findings from recent studies include:

- Endocrine Disruption : Some PFAS have been shown to interfere with hormonal functions in wildlife and humans. This disruption can lead to reproductive and developmental issues.

- Carcinogenic Potential : Certain studies suggest a correlation between PFAS exposure and increased cancer risk, particularly for liver and testicular cancers.

- Bioaccumulation : PFAS compounds are known to bioaccumulate in organisms, leading to higher concentrations in the food chain.

Case Study 1: Wildlife Exposure

A study conducted on wildlife in contaminated areas revealed that exposure to PFAS led to significant health issues, including reproductive failures and developmental abnormalities. The study emphasized the need for further research on the long-term effects of these substances on ecosystem health.

Case Study 2: Human Health Impacts

A cohort study involving individuals with occupational exposure to PFAS demonstrated elevated levels of cholesterol and liver enzymes, indicating potential metabolic disturbances. This study highlighted the importance of monitoring PFAS levels in human populations.

The biological activity of this compound can be attributed to its interaction with cellular membranes and proteins. The compound's hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and affecting protein function.

Environmental Impact

This compound is persistent in the environment due to its stable chemical structure. Its degradation products can also pose risks to aquatic life and drinking water sources. Regulatory agencies are increasingly focusing on PFAS contamination in soil and water systems.

Analytical Methods for Detection

Detection of this compound in environmental samples typically involves advanced analytical techniques such as:

| Method | Sample Type | Detection Limit |

|---|---|---|

| LC-MS/MS | Water | 0.5 ng/L |

| GC-MS | Soil | 25 ng/kg |

| ELISA | Biota | Not specified |

These methods are crucial for assessing environmental exposure levels and guiding remediation efforts.

Properties

Molecular Formula |

C8H5F11O3 |

|---|---|

Molecular Weight |

358.11 g/mol |

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |

InChI |

InChI=1S/C8H5F11O3/c1-21-3(20)22-2-4(9,10)5(11,12)6(13,14)7(15,16)8(17,18)19/h2H2,1H3 |

InChI Key |

METNMSCKDDXPHG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.